1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(1-phenylethyl)thiourea
Overview
Description
1-[1-(Bicyclo[221]hept-2-yl)ethyl]-3-(1-phenylethyl)thiourea is a complex organic compound characterized by its unique bicyclic structure and thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(1-phenylethyl)thiourea typically involves multiple steps, starting from the preparation of the bicyclic and phenylethyl precursors. The key steps include:
Preparation of Bicyclic Precursor: The bicyclic structure can be synthesized through a Diels-Alder reaction, followed by functional group modifications.
Formation of Thiourea: The thiourea group is introduced by reacting the bicyclic precursor with phenylethyl isothiocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-pressure reactors and continuous flow systems can be employed to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(1-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted thiourea derivatives.
Scientific Research Applications
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(1-phenylethyl)thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea group.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(1-phenylethyl)urea: Similar structure but with a urea group instead of thiourea.
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(1-phenylethyl)amine: Lacks the thiourea group, affecting its reactivity and applications.
Uniqueness: 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(1-phenylethyl)thiourea is unique due to its combination of a bicyclic structure and thiourea group, which imparts distinct chemical properties and potential for diverse applications.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(1-phenylethyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2S/c1-12(15-6-4-3-5-7-15)19-18(21)20-13(2)17-11-14-8-9-16(17)10-14/h3-7,12-14,16-17H,8-11H2,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLFZBTVLJYAIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=S)NC(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.